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An In-depth Technical Guide on the Role of 4-Vinylguaiacol in Food and Beverage Aroma

Introduction
4-Vinylguaiacol (4-VG), a phenolic compound, is a significant contributor to the aroma profile

of a wide array of foods and beverages.[1] Its presence can be a defining characteristic,

imparting desirable spicy, clove-like notes, or an indicator of spoilage, resulting in a phenolic

off-flavor.[2] This compound is naturally formed through the enzymatic or thermal

decomposition of ferulic acid, a hydroxycinnamic acid prevalent in plant materials.[3]

Understanding the formation pathways, sensory impact, and analytical quantification of 4-VG is

critical for quality control and product development in the food and beverage industry. This

guide provides a comprehensive technical overview of the chemistry, formation, sensory

properties, and analytical methodologies related to 4-vinylguaiacol for researchers and

scientists.

Chemical and Physical Properties
4-Vinylguaiacol, also known as 2-methoxy-4-vinylphenol, is an organic compound derived

from guaiacol.[4] It is classified as a phenolic compound and is characterized by a vinyl group

attached to the guaiacol structure.[4][5] This structure contributes to its reactivity and its role as

a precursor in the synthesis of other compounds.[4][6]

Table 1: Chemical and Physical Properties of 4-Vinylguaiacol
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Property Value Reference(s)

IUPAC Name 4-ethenyl-2-methoxyphenol [5]

Synonyms

2-methoxy-4-vinylphenol, p-

Vinylguaiacol, 4-Hydroxy-3-

methoxystyrene

[5]

CAS Number 7786-61-0 [4]

Molecular Formula C₉H₁₀O₂ [4][7]

Molecular Weight 150.17 g/mol [5][7]

Appearance
Colorless to pale yellow oily

liquid
[4][8]

Odor
Spicy, clove-like, smoky,

fermented
[5][6][8]

Solubility
Insoluble in water; soluble in

organic solvents and oils
[4][5]

Boiling Point 224°C (435.2°F) [7]

Density ~1.11 g/cm³ [7]

Flash Point 113°C (235.4°F) [7]

Natural Occurrence and Concentration in Foods and
Beverages
4-Vinylguaiacol is a key aroma component in numerous products, including beer, wine, coffee,

roasted peanuts, and buckwheat.[6][9] Its concentration is highly dependent on the raw

materials, processing methods, and fermentation conditions.[10] In certain German-style wheat

beers, its distinct clove-like note is a desirable characteristic, whereas in many other beer

styles and in wine, it is considered a significant off-flavor.[11]

Table 2: Typical Concentrations of 4-Vinylguaiacol in Various Food and Beverage Products
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Product
Typical
Concentration
Range

Notes Reference(s)

Beer (General) 86 - 147 µg/L

Can be considered an

off-flavor at higher

levels.

[12]

Beer (Top-fermented

wheat)
2.61 mg/L (2613 µg/L)

A key and desirable

aroma compound.
[2][13]

Wine
Generally below 770

µg/L

Often considered a

defect, though its

impact can be

complex.

[14]

Coffee (Arabica) 64.8 mg/kg

Concentration varies

with bean type and

roast degree.

[10]

Coffee (Robusta) 177.7 mg/kg

Robusta typically has

significantly higher

levels than Arabica.

[10]

Coffee (Filter

Beverage)

0.46 mg/100 ml (4600

µg/L)

Representative value

for a brewed coffee

beverage.

[15]

Orange Juice (Stored) Variable

Formation increases

with time and

temperature during

storage.

[16][17]

Biosynthesis and Formation Pathways
The primary pathway for the formation of 4-vinylguaiacol in food and beverages is the

decarboxylation of ferulic acid.[18][19] This precursor is one of the most abundant

hydroxycinnamic acids found in the cell walls of plants, such as in the husks of barley and

wheat malt.[3][20] The conversion can occur through two main routes: enzymatic and thermal.
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Enzymatic Decarboxylation
In many fermented beverages like beer, specific yeast strains possess the necessary

enzymatic machinery to convert ferulic acid into 4-VG. This is particularly true for certain ale

and wheat beer yeasts (Saccharomyces cerevisiae) that are positive for phenolic off-flavor

(POF+), now known as PAD1+.[3] These yeasts produce an enzyme called phenolic acid

decarboxylase (PAD), which catalyzes the reaction.[18][21] Wild yeasts are also often capable

of this conversion, leading to contamination issues in brewing.[1][12]
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Enzymatic Formation of 4-Vinylguaiacol
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Typical Workflow for 4-VG Analysis by HS-SPME-GC-MS

Sample Preparation

Instrumental Analysis

Data Processing

Coffee Sample in Vial

Add Internal Standard
(e.g., 4-VG-d3)

Headspace SPME
(Heating & Agitation)

Thermal Desorption
in GC InletGC-MS System

Chromatographic Separation
(Capillary Column)

Mass Spectrometry
(Detection & Identification)

Quantification
(using Internal Standard)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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